molecular formula C21H21N3O2S B612199 AZD1208 CAS No. 1204144-28-4

AZD1208

Cat. No.: B612199
CAS No.: 1204144-28-4
M. Wt: 379.5 g/mol
InChI Key: MCUJKPPARUPFJM-UWCCDQBKSA-N
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Description

AZD1208 is a potent and selective inhibitor of the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3. These kinases are involved in various cellular processes such as cell proliferation, survival, and differentiation. This compound has shown significant efficacy in preclinical models of acute myeloid leukemia, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

It effectively inhibits all three isoforms of Pim kinases: Pim-1, Pim-2, and Pim-3 . These kinases are upregulated in several types of leukemias and lymphomas . They promote cell proliferation and survival downstream of cytokine and growth factor signaling pathways .

Mode of Action

AZD1208 interacts with its targets, the Pim kinases, leading to a dose-dependent reduction in the phosphorylation of Bcl-2 antagonist of cell death, 4EBP1, p70S6K, and S6 . This interaction also results in increases in cleaved caspase 3 and p27 .

Biochemical Pathways

The inhibition of Pim kinases by this compound affects several biochemical pathways. It suppresses the phosphorylation of p70S6K and 4EBP1, and it also suppresses messenger RNA translation . These effects are representative of Pim inhibition in sensitive acute myeloid leukemia (AML) cell lines .

Pharmacokinetics

The systemic exposure of this compound (AUC and Cmax) was variable but largely proportional with doses up to 700 mg . It was less than proportional from 700-800 mg . After multiple dosing, exposure at all doses was similar, with no increase in exposure with increasing doses .

Result of Action

this compound causes cell cycle arrest and apoptosis in MOLM-16 cells . This is accompanied by a dose-dependent reduction in the phosphorylation of Bcl-2 antagonist of cell death, 4EBP1, p70S6K, and S6, as well as increases in cleaved caspase 3 and p27 . This compound inhibits the growth of MOLM-16 and KG-1a xenograft tumors in vivo with a clear pharmacodynamic-pharmacokinetic relationship .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, hypoxia and radiation can induce Pim-1 expression . In addition, the effectiveness of this compound can be enhanced by activators of the p53 pathway, such as radiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZD1208 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

AZD1208 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

AZD1208 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AZD1208

This compound is unique due to its high selectivity for all three Pim kinase isoforms and its oral bioavailability. It has demonstrated significant efficacy in preclinical models of acute myeloid leukemia, making it a promising candidate for further clinical development. Additionally, its ability to inhibit Pim kinase activity at nanomolar concentrations sets it apart from other similar compounds .

Properties

IUPAC Name

(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26)/b18-12-/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUJKPPARUPFJM-UWCCDQBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026025
Record name (5Z)-5-[[2-[(3R)-3-Aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204144-28-4
Record name AZD-1208
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204144284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-5-[[2-[(3R)-3-Aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZD-1208
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S98NFM1378
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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